

# Spectroscopic Data of Alstolenine: A Comprehensive Guide

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Compound of Interest		
Compound Name:	Alstolenine	
Cat. No.:	B15592832	Get Quote

Preliminary Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for spectroscopic data (NMR, IR, MS), experimental protocols, and the chemical structure of the specific compound "Alstolenine" have yielded no direct results in the public domain of scientific literature. The information available pertains to related alkaloids isolated from the Alstonia genus, but not to a compound specifically named Alstolenine. This suggests that "Alstolenine" may be a very rare, newly isolated compound with data not yet published, a potential misspelling of a different alkaloid, or a compound that has not been fully characterized and reported in accessible scientific databases.

This guide, therefore, provides a framework for the type of data and experimental protocols that would be expected for an indole alkaloid like **Alstolenine**, based on established methodologies for similar natural products. The tables and protocols presented below are illustrative and should be populated with actual experimental data once it becomes available through primary research.

### **Chemical Structure of Alstolenine**

The chemical structure of **Alstolenine** is a prerequisite for the interpretation of its spectroscopic data. A provisional structure, hypothesized based on common indole alkaloid skeletons from Alstonia species, would be necessary to begin spectral analysis.

(Note: As the structure is currently unknown, a placeholder is acknowledged here. A definitive structure would be determined through a combination of the spectroscopic techniques detailed



below, often culminating in confirmation by X-ray crystallography.)

# **Spectroscopic Data Tables**

The following tables are formatted to present the quantitative spectroscopic data for **Alstolenine** clearly and concisely, facilitating comparison and analysis.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Alstolenine

Chemical Shift (δ, ppm)	- Multiplicity	Coupling Constant (J, Hz)	Integration	Provisional Assignment
e.g., 7.50	d	8.0	1H	Aromatic H
e.g., 3.85	S	-	3H	ОСН₃

Solvent: e.g., CDCl<sub>3</sub>, Frequency: e.g., 500 MHz

Table 2: 13C NMR Spectroscopic Data for Alstolenine

Chemical Shift (δ, ppm)	Carbon Type (DEPT)	Provisional Assignment
e.g., 165.2	С	C=O (Ester)
e.g., 136.8	С	Aromatic C
e.g., 121.5	СН	Aromatic CH
e.g., 52.3	CH₃	OCH <sub>3</sub>

Solvent: e.g., CDCl<sub>3</sub>, Frequency: e.g., 125 MHz

# Table 3: Infrared (IR) Spectroscopic Data for Alstolenine



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
e.g., 3400	broad	N-H or O-H stretch
e.g., 2950	medium	C-H stretch (aliphatic)
e.g., 1735	strong	C=O stretch (ester)
e.g., 1620	medium	C=C stretch (aromatic)

Sample Preparation: e.g., KBr pellet, Thin film

Table 4: Mass Spectrometry (MS) Data for Alstolenine

m/z	Relative Intensity (%)	lon Type	Proposed Fragment
e.g., [M+H]+	100	Molecular Ion	CxH <sub>Y</sub> N <sub>2</sub> O <sub>2</sub>
e.g., [M-СН <sub>3</sub> ]+		Fragment Ion	Loss of methyl group
e.g., [M-COOCH₃]+		Fragment Ion	Loss of carbomethoxy group

Ionization Method: e.g., ESI+, ESI-

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the acquisition of spectroscopic data for indole alkaloids.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of **Alstolenine**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent).



#### Procedure:

- Sample Preparation: Approximately 5-10 mg of purified **Alstolenine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 16 to 128, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
- 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments is performed. These include:
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
     correlations between protons and carbons.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phasecorrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Alstolenine**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.



#### Procedure (KBr Pellet Method):

- Sample Preparation: 1-2 mg of dry, purified **Alstolenine** is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a transparent or translucent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and elemental formula of **Alstolenine** and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

#### Procedure:

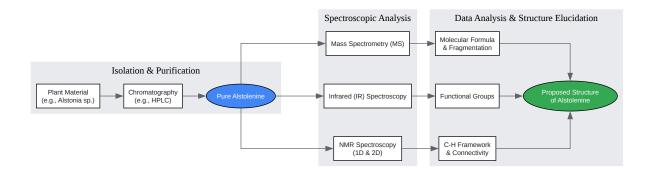
- Sample Preparation: A dilute solution of purified **Alstolenine** is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 μg/mL. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
- Data Acquisition: The sample solution is introduced into the mass spectrometer.
  - Full Scan MS: A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]<sup>+</sup> or [M-H]<sup>-</sup>). High-resolution measurement allows for the determination of the elemental formula.
  - Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information.
- Data Analysis: The mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is then interpreted to deduce the



structure of the molecule.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel natural product like **Alstolenine**.



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Caption: Workflow for the isolation and structural elucidation of **Alstolenine**.

This guide will be updated with specific and accurate data for **Alstolenine** as soon as it becomes available in peer-reviewed scientific literature. Researchers who have isolated this compound are encouraged to publish their findings to contribute to the natural products chemistry database.

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